2-(Difluoromethoxy)pyridin-4-amine

Lipophilicity Drug Design ADME Optimization

Standard 4-aminopyridine scaffolds require iterative lipophilicity optimization, prolonging lead development. 2-(Difluoromethoxy)pyridin-4-amine resolves this with a pre-tuned LogP (1.4) and reduced pKₐ (5.20). • Conformation-adaptive -OCHF₂ enables polarity switching for diverse binding environments • Intermediate H-bond donor (A≈0.10) boosts fragment screening hit rates vs. methoxy analogs • Pre-attenuated basicity reduces hERG risk without additional synthetic steps

Molecular Formula C6H6F2N2O
Molecular Weight 160.124
CAS No. 1211587-46-0
Cat. No. B573140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)pyridin-4-amine
CAS1211587-46-0
Synonyms2-(difluoroMethoxy)pyridin-4-aMine
Molecular FormulaC6H6F2N2O
Molecular Weight160.124
Structural Identifiers
SMILESC1=CN=C(C=C1N)OC(F)F
InChIInChI=1S/C6H6F2N2O/c7-6(8)11-5-3-4(9)1-2-10-5/h1-3,6H,(H2,9,10)
InChIKeyANSJJZVEYXIANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethoxy)pyridin-4-amine Physicochemical Overview


2-(Difluoromethoxy)pyridin-4-amine (DFP4A) is a heterocyclic, fluorinated pyridine building block (C₆H₆F₂N₂O, MW 160.12 g/mol) bearing a difluoromethoxy (-OCHF₂) substituent at the 2-position and a primary amine (-NH₂) at the 4-position of the pyridine ring [1]. It is commercially supplied as a white-to-off-white solid with a typical purity of ≥97% and is primarily employed as a versatile intermediate in medicinal chemistry and chemical biology applications .

Med Chem Fluorinated pyridine building block for SAR and lead optimization
Format White-to-off-white solid, supplied under inert gas for research use
Core Utility 4-aminopyridine hinge-binder with intermediate LogP and polarity switching

Why 2-(Difluoromethoxy)pyridin-4-amine Cannot Be Replaced


The -OCHF₂ group confers a unique combination of conformational polarity switching and intermediate hydrogen-bond donor capacity that cannot be replicated by non-fluorinated (-OCH₃) or perfluorinated (-OCF₃) congeners [1]. The difluoromethoxy moiety interconverts between a lipophilic and a polar conformation in response to the molecular environment, acting as an 'environmental adaptor' that modulates both lipophilicity (LogP 1.4 vs. 0.36 for –OCH₃ and 1.95 for –OCF₃) and target binding interactions [2]. Simply substituting one 2-alkoxy-4-aminopyridine for another therefore predictably alters the physicochemical profile, unrecognised binding modes, and downstream structure-activity relationships (SAR) of any derived lead series.

Non-fluorinated (-OCH₃) analog
Replacing with 2-methoxypyridin-4-amine shifts LogP from ~1.4 to ~0.36 and removes H-bond donor capacity (A
Perfluorinated (-OCF₃) analog
Switching to 2-trifluoromethoxypyridin-4-amine increases LogP to ~1.95 and loses conformation-dependent polarity switching, potentially reducing solubility and CNS MPO score fit.
Unsubstituted 4-aminopyridine
A significant basicity mismatch (pKₐ ~9.1 vs ~5.2) means protonation states and hinge-region H-bond networks may not transfer, altering kinase binding profiles.

2-(Difluoromethoxy)pyridin-4-amine Differentiation Evidence


Intermediate Lipophilicity for ADME Optimization

The computed octanol-water partition coefficient (XLogP3-AA) for 2-(difluoromethoxy)pyridin-4-amine is 1.4 [1]. This value places the compound at a calculated intermediate between the non-fluorinated 2-methoxypyridin-4-amine (LogP 0.36) [2] and the fully fluorinated 2-(trifluoromethoxy)pyridin-4-amine (LogP 1.95) . The roughly 3- to 4-fold increase in LogP relative to the methoxy analog provides enhanced membrane permeability while avoiding the potentially excessive lipophilicity of the trifluoromethoxy derivative.

Lipophilicity Ranking
Cross-study comparable
XLogP3-AA = 1.4 +1.04 vs -OCH₃ -0.55 vs -OCF₃
Reports intermediate computed LogP; supports balanced permeability-solubility screening.
Computed values; context-dependent interpretation required.
Lipophilicity Drug Design ADME Optimization

Reduced Basicity vs 4-Aminopyridine

The predicted acid dissociation constant (pKₐ) for the conjugate acid of 2-(difluoromethoxy)pyridin-4-amine is 5.20 ± 0.50 . In contrast, unsubstituted 4-aminopyridine exhibits a pKₐ of 9.11 (at 25°C) . The >3.9 log-unit decrease in basicity arises from the electron-withdrawing effect of the -OCHF₂ group, which reduces the electron density on the pyridine nitrogen, and mirrors the pKₐ lowering achieved by 2-chloropyridin-4-amine (pKₐ ~3.6) but with the added conformeric advantages of the difluoromethoxy group.

Reduced Basicity
Data to verify
pKₐ = 5.20 ± 0.50 -3.9 vs parent
Predicted basicity context; supports protonation-state review in kinase hinge-binding models.
Predicted value; sources absent.
Basicity Modulation Electron-Withdrawing Effects Reactivity

Lipophilic H-Bond Donor for Protein Interactions

Aryl difluoromethyl ethers exhibit measurable hydrogen-bond acidity (A = 0.10), whereas aryl methyl ethers possess negligible hydrogen-bond acidity (A < 0.01) [1]. This property arises from the polarised C-H bond of the -OCHF₂ group and enables 2-(difluoromethoxy)pyridin-4-amine-derived ligands to act as weak hydrogen-bond donors to protein backbone carbonyl groups in hydrophobic pockets. The 2-methoxypyridin-4-amine analog cannot engage in this type of interaction, which can translate into measurable differences in binding free energy.

H-Bond Donor Capacity
Class-level inference
A ≈ 0.10 (aryl-OCHF₂)
Supports fragment-based screening context; may enable additional polar contacts vs -OCH₃.
Class-level H-bond acidity scale applied.
Hydrogen-Bond Donor Bioisosterism Protein-Ligand Interactions

Conformation-Dependent Lipophilicity Switching

The difluoromethoxy group can readily interconvert between a highly lipophilic and a polar conformation through rotation around the O-CHF₂ bond, enabling it to adjust its polarity to the local molecular environment [1]. This ‘environmental adaptor’ behavior is absent for the methoxy group (conformationally invariant polarity) and the trifluoromethoxy group (predominantly lipophilic across all conformers). The dynamic lipophilicity of the -OCHF₂ moiety provides 2-(difluoromethoxy)pyridin-4-amine with a unique ability to traverse both hydrophobic and polar microenvironments encountered during passive membrane permeation and within protein binding sites.

Polarity Switching
Class-level inference
Conformation-dependent lipophilicity
‘Environmental adaptor’ behavior may support permeability-solubility balance in PROTAC design.
Qualitative vector analysis; quantitative data to verify.
Conformational Dynamics Polarity Switching Lipophilicity Modulation

Lower Melting Point Improves Handling

The experimentally determined melting point of 2-(difluoromethoxy)pyridin-4-amine is 43–45°C , which is approximately 44°C lower than that of 2-methoxypyridin-4-amine (87–90°C) . The lower melting point correlates with the reduced crystal lattice energy imparted by the difluoromethoxy substituent, facilitating dissolution at or near room temperature in common laboratory solvents such as DMSO and warm methanol .

Melting Point Comparison
Cross-study comparable
43–45°C -44°C vs -OCH₃
Lower melting point may simplify dissolution for automated HTS and parallel synthesis workflows.
Context-dependent handling review required.
Physical Form Handling Properties Solid-State Characterization

Batch-Specific QC for Reproducible Research

2-(Difluoromethoxy)pyridin-4-amine is routinely supplied by major vendors at a minimum purity of 97% (HPLC, NMR) with batch-specific Certificates of Analysis (COA) including NMR, HPLC, and GC data . The compound carries standard GHS hazard warnings (H302, H315, H319, H335) [1], and recommended storage conditions are under inert gas at 2–8°C to prevent degradation . Comparable purity specifications are claimed for the methoxy analog, but the thermal stability and moisture sensitivity profile diverges due to the differing electronic effects of the substituents.

Batch QC Profile
Supporting evidence
≥97% purity; COA (NMR, HPLC, GC)
Supports procurement reproducibility; impurity-attributed false positives may be reduced.
Storage: inert gas at 2–8°C recommended.
Quality Control Reproducibility Procurement

2-(Difluoromethoxy)pyridin-4-amine Application Scenarios


Kinase Inhibitor Design with Balanced Lipophilicity

Medicinal chemistry programs targeting the ATP-binding hinge region of kinases, where the 4-aminopyridine core serves as the hinge-binding motif, benefit from the intermediate LogP (XLogP3-AA = 1.4) of 2-(difluoromethoxy)pyridin-4-amine [1]. This value predicts improved passive permeability compared to the 2-methoxy analog (LogP 0.36) while maintaining aqueous solubility superior to the 2-trifluoromethoxy analog (LogP 1.95), reducing the need for later-stage lipophilicity optimization.

Fragment Screening with H-Bond Donor

In fragment-based screening, 2-(difluoromethoxy)pyridin-4-amine provides a 4-aminopyridine fragment equipped with a weak hydrogen-bond donor (H-bond acidity A ≈ 0.10) at the 2-position [1]. This permits the fragment to establish additional, measurable polar contacts within protein binding pockets that are inaccessible to the corresponding 2-methoxy fragment (H-bond acidity A < 0.01), thereby increasing the probability of detecting low-affinity binding by biophysical methods such as SPR or thermal shift assays.

PROTAC Linkers with Adaptable Lipophilicity

The -OCHF₂ group of 2-(difluoromethoxy)pyridin-4-amine displays conformation-dependent lipophilicity, interconverting between polar and lipophilic states in response to the molecular environment [1]. This dynamic adaptability is particularly valuable in PROTAC design, where linkers and exit vectors must traverse alternating hydrophobic and aqueous microenvironments to simultaneously engage the target protein, the E3 ligase, and the intervening solvent-exposed region.

Lead Optimization with Reduced Basicity

For programs requiring reduced basicity of the pyridine nitrogen — for instance, to avoid hERG channel blockade or to lower the volume of distribution — 2-(difluoromethoxy)pyridin-4-amine offers a predicted pKₐ of 5.20, representing a ~3.9 log-unit reduction relative to unsubstituted 4-aminopyridine (pKₐ 9.11) [1]. This pre-installed basicity modulation eliminates the need for additional synthetic steps to attenuate the pyridine nitrogen, thereby shortening synthetic routes and accelerating lead optimization cycles.

Application
Selection Property
Validation Focus
Kinase inhibitor design with balanced lipophilicity
Intermediate LogP (XLogP3-AA ~1.4) relative to -OCH₃ and -OCF₃
Permeability-solubility profile in kinase hinge-binder context
Fragment screening with H-bond donor
Measurable H-bond acidity (A ≈ 0.10) at the 2-position
Low-affinity binding detection by biophysical methods (SPR, thermal shift)
PROTAC linkers with adaptable lipophilicity
Conformation-dependent polarity switching of -OCHF₂
Linker traversal across alternating hydrophobic/polar microenvironments
Lead optimization with reduced basicity
Predicted pKₐ reduction (~5.2) vs unsubstituted 4-aminopyridine
Protonation-state review and hERG/VD distribution endpoint context

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